

Application Notes and Protocols for Fura-PE3

Calcium Imaging

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Compound of Interest

Compound Name: Fura-PE3

Cat. No.: B1227955

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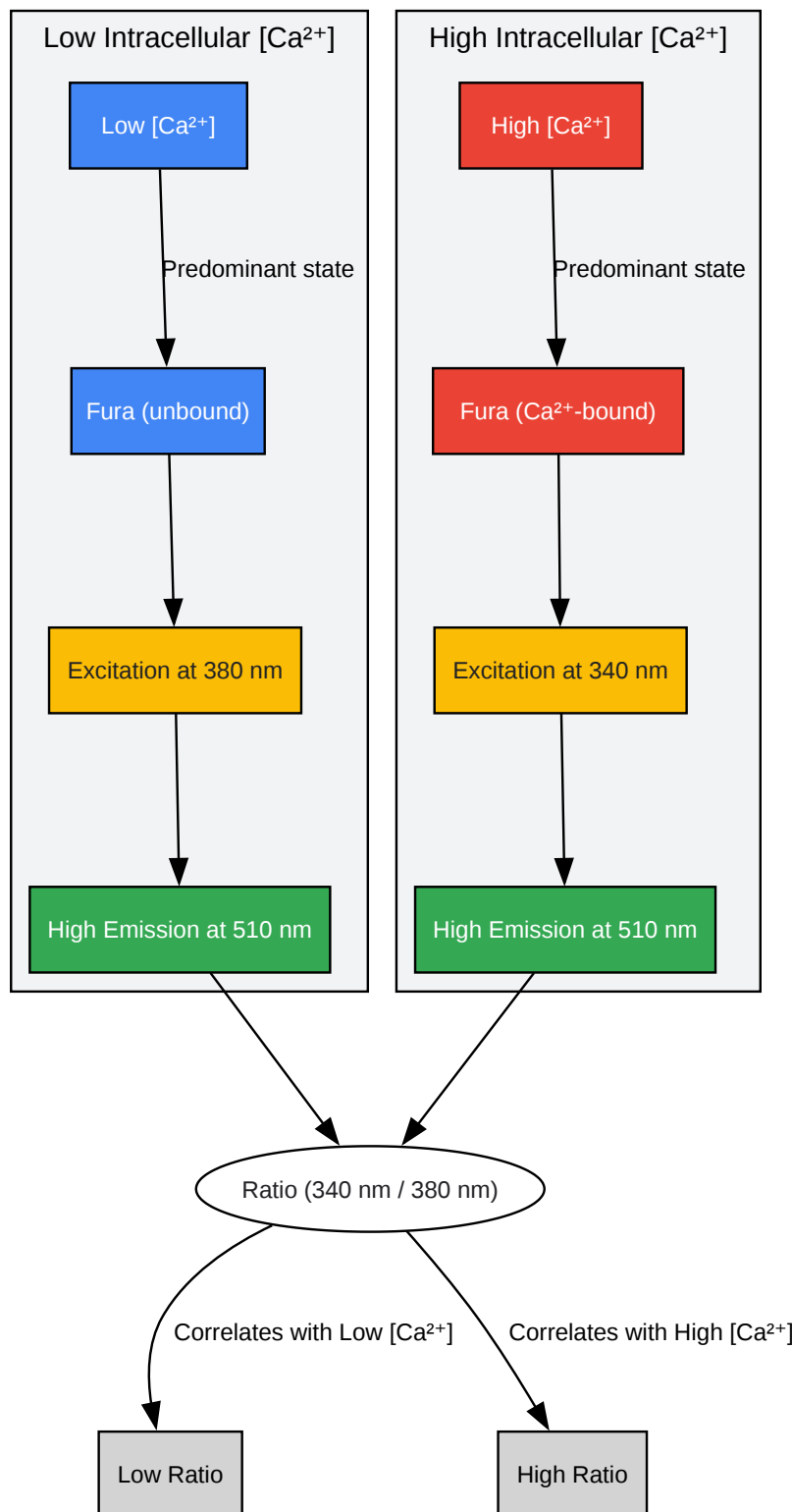
This document provides a detailed protocol for measuring intracellular calcium concentrations using the ratiometric fluorescent indicator **Fura-PE3**. While the core principles are demonstrated using the well-established Fura-2 dye due to the wealth of available protocol data, the methodology is directly applicable to **Fura-PE3**. Key differences and considerations for adapting the protocol to **Fura-PE3** will be highlighted.

Fura dyes, including Fura-2 and **Fura-PE3**, are powerful tools for quantifying intracellular calcium levels.^{[1][2]} Their ratiometric nature allows for precise measurements that are less susceptible to variations in dye concentration, cell thickness, or photobleaching, which can affect non-ratiometric dyes.^[2] This protocol will guide users through the entire workflow, from cell preparation and dye loading to image acquisition and data analysis.

Principle of Ratiometric Calcium Measurement

Fura dyes exhibit a shift in their fluorescence excitation spectrum upon binding to calcium.^[1] The dye is excited at two different wavelengths, typically around 340 nm (calcium-bound) and 380 nm (calcium-free), while emission is monitored at a single wavelength, usually around 510 nm.^{[1][3][4]} The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.^{[3][5]} An increase in intracellular calcium leads to a higher 340 nm signal and a lower 380 nm signal, resulting in an increased 340/380 ratio.^[6]

Principle of Ratiometric Calcium Measurement with Fura Dyes

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Caption: Ratiometric measurement principle of Fura dyes.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

I. Materials and Reagents

Reagent	Purpose	Typical Concentration
Fura-PE3, AM or Fura-2, AM	Ratiometric calcium indicator	1-10 μ M
Anhydrous Dimethyl sulfoxide (DMSO)	Solvent for Fura-PE3, AM stock solution	N/A
Pluronic F-127	Dispersing agent to aid dye loading	0.02-0.04%
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer	Buffer for cell washing and imaging	N/A
Probenecid (optional)	Anion-exchange inhibitor to prevent dye leakage	1-2.5 mM
Ionomycin or other calcium ionophore	For determining R _{max} (maximum fluorescence ratio)	5-10 μ M
EGTA	Calcium chelator for determining R _{min} (minimum fluorescence ratio)	10 mM

II. Step-by-Step Procedure

A. Cell Preparation

- Seed cells on glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.[\[3\]](#)
- Culture cells to the desired confluency (typically 70-90%). Cell health is critical for successful dye loading and accurate measurements.

- For some cell types, coating the coverslips with an extracellular matrix component (e.g., poly-L-lysine, fibronectin, or laminin) may be necessary to promote adherence.[3]

B. Dye Loading

- Prepare **Fura-PE3**, AM Stock Solution: Dissolve **Fura-PE3**, AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.[7] Aliquot and store at -20°C, protected from light and moisture.
- Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. A common loading buffer consists of a physiological saline solution (like HBSS) containing **Fura-PE3**, AM (final concentration of 1-10 µM) and Pluronic F-127 (final concentration of 0.02-0.04%). The addition of probenecid (1-2.5 mM) can help to prevent dye leakage from the cells.[8]
 - Note: First, mix the **Fura-PE3**, AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting in the buffer to prevent precipitation of the dye.
- Cell Loading:
 - Remove the cell culture medium and wash the cells gently with pre-warmed physiological buffer.
 - Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C.[3][4] The optimal loading time and temperature should be determined empirically for each cell type. Incubation at 37°C may lead to dye compartmentalization in organelles.[7]
 - Protect the cells from light during the incubation period.
- Washing: After incubation, wash the cells 2-3 times with the physiological buffer to remove extracellular dye.
- De-esterification: Allow the cells to incubate in the physiological buffer for an additional 30 minutes at room temperature to ensure complete de-esterification of the AM ester by intracellular esterases. This step is crucial for the dye to become calcium-sensitive.

C. Imaging

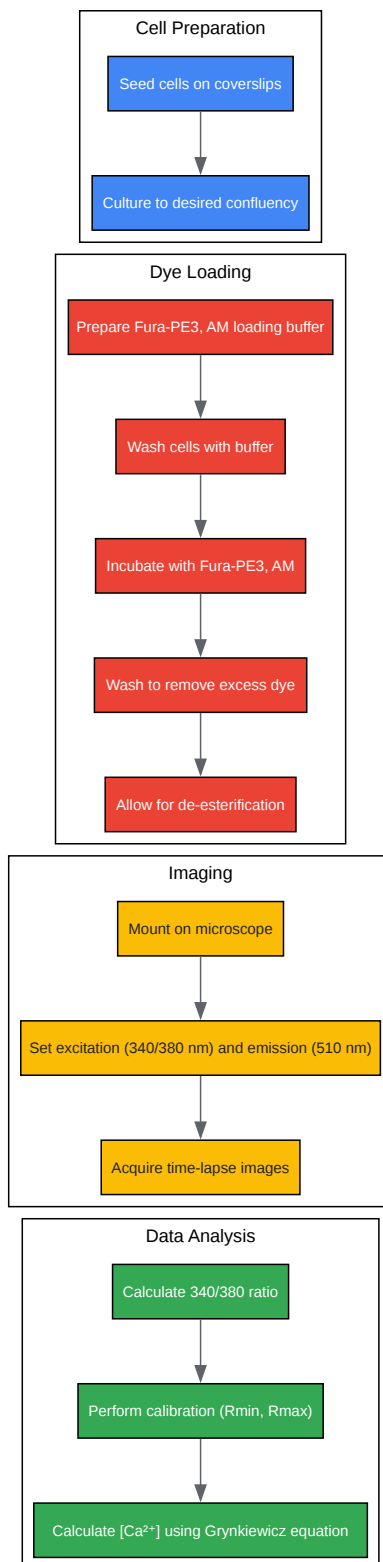
- Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
- Excite the cells alternately with light at approximately 340 nm and 380 nm.
- Collect the emitted fluorescence at approximately 510 nm.
- Acquire images at a suitable frame rate, depending on the kinetics of the calcium signals being studied.
- Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.^[6]

D. Data Analysis and Calibration

- For each time point, calculate the ratio of the fluorescence intensity from the 340 nm excitation to the fluorescence intensity from the 380 nm excitation (F₃₄₀/F₃₈₀).
- To convert the ratio values into intracellular calcium concentrations, a calibration is required. The most common formula is the Grynkiewicz equation:^{[9][10]} $[Ca^{2+}] = K_d * [(R - R_{min}) / (R_{max} - R)] * (Sf_2 / Sb_2)$
 - K_d : The dissociation constant of the dye for Ca^{2+} . This value can be influenced by temperature, pH, and viscosity.
 - R : The measured 340/380 fluorescence ratio.
 - R_{min} : The 340/380 ratio in the absence of calcium. This is determined by adding a calcium chelator like EGTA.
 - R_{max} : The 340/380 ratio at saturating calcium concentrations. This is determined by adding a calcium ionophore like ionomycin.
 - Sf_2/Sb_2 : The ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturated conditions, respectively.

III. Experimental Workflow Diagram

Fura-PE3 Calcium Imaging Experimental Workflow

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Caption: Step-by-step experimental workflow for **Fura-PE3** calcium imaging.

Quantitative Data Summary

Parameter	Value	Notes
Fura-2 Spectral Properties		
Excitation (Ca ²⁺ bound)	~340 nm	[1][4]
Excitation (Ca ²⁺ free)	~380 nm	[1][4]
Emission	~510 nm	[1][3]
Recommended Concentrations & Conditions		
Fura-PE3/Fura-2, AM Stock Concentration	1-5 mM in DMSO	[7]
Fura-PE3/Fura-2, AM Working Concentration	1-10 µM	[3][11]
Pluronic F-127 Concentration	0.02-0.04%	[8]
Loading Incubation Time	30-60 minutes	[3][4]
Loading Temperature	Room Temperature or 37°C	[3][4]
De-esterification Time	~30 minutes	

Note on **Fura-PE3**: While the spectral properties of **Fura-PE3** are very similar to Fura-2, it is always recommended to consult the manufacturer's specifications for the exact excitation and emission maxima. The dissociation constant (K_d) for **Fura-PE3** may also differ from Fura-2, which will be a critical parameter for the accurate calculation of intracellular calcium concentrations.

Conclusion

This protocol provides a comprehensive guide for performing ratiometric intracellular calcium measurements using **Fura-PE3**. By following these steps and optimizing the parameters for your specific experimental setup, you can obtain reliable and quantifiable data on cellular calcium dynamics. The ratiometric approach offered by Fura dyes remains a gold standard in

the field, enabling researchers to investigate the intricate role of calcium signaling in a wide array of biological processes.

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